molecular formula C28H25NO7 B12125949 (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12125949
M. Wt: 487.5 g/mol
InChI Key: RBJVPKHNCVLSSK-SHHOIMCASA-N
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Description

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including benzyl, benzodioxin, hydroxy, ethoxy, and pyrrolidine-dione moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzyl and benzodioxin groups through a series of condensation and cyclization reactions. Key steps include:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through the reaction of an appropriate diketone with an amine under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride.

    Formation of the Benzodioxin Ring: This involves the cyclization of a catechol derivative with an appropriate dihaloalkane under basic conditions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s structural features may enable it to interact with various biomolecules, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound’s potential medicinal properties could be explored for therapeutic applications. Its ability to interact with biological targets might make it useful in the development of new drugs for treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating their activity.

    Signal Transduction Pathways: The compound might influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione stands out due to its unique combination of functional groups and structural complexity. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H25NO7

Molecular Weight

487.5 g/mol

IUPAC Name

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H25NO7/c1-2-34-22-14-18(8-10-20(22)30)25-24(26(31)19-9-11-21-23(15-19)36-13-12-35-21)27(32)28(33)29(25)16-17-6-4-3-5-7-17/h3-11,14-15,25,30-31H,2,12-13,16H2,1H3/b26-24+

InChI Key

RBJVPKHNCVLSSK-SHHOIMCASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC=CC=C5)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5)O

Origin of Product

United States

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